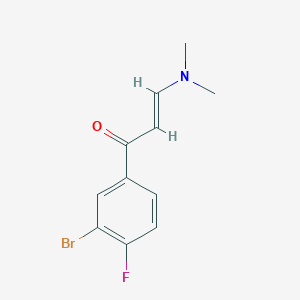

1-(3-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Description

1-(3-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one is a chalcone-derived enaminone characterized by a propenone backbone substituted with a 3-bromo-4-fluorophenyl group at the carbonyl carbon and a dimethylamino group at the β-position. This compound belongs to a broader class of α,β-unsaturated ketones, which are widely studied for their electronic properties, nonlinear optical (NLO) activity, and biological relevance, including antimicrobial, anticancer, and central nervous system (CNS) modulation .

Properties

Molecular Formula |

C11H11BrFNO |

|---|---|

Molecular Weight |

272.11 g/mol |

IUPAC Name |

(E)-1-(3-bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one |

InChI |

InChI=1S/C11H11BrFNO/c1-14(2)6-5-11(15)8-3-4-10(13)9(12)7-8/h3-7H,1-2H3/b6-5+ |

InChI Key |

QGVUJFCHBXZNQN-AATRIKPKSA-N |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC(=C(C=C1)F)Br |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC(=C(C=C1)F)Br |

Origin of Product |

United States |

Biological Activity

1-(3-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits significant biological activity due to its unique chemical structure. This compound, with the molecular formula and CAS number 2349377-23-5, has garnered attention in pharmacological research for its potential therapeutic applications.

Chemical Structure and Properties

The structural features of 1-(3-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one include:

- Bromine and Fluorine Substituents : The presence of these halogens at specific positions on the phenyl ring enhances the compound's reactivity and biological activity.

- Dimethylamino Group : This functional group is known to influence the compound's interaction with biological macromolecules.

The compound is typically synthesized using microwave-assisted techniques, which improve yield and reduce reaction time .

Antimicrobial Activity

Chalcone derivatives, including 1-(3-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one, have been extensively studied for their antimicrobial properties. Research indicates that compounds with halogen substitutions can exhibit enhanced antibacterial and antifungal activities. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain chalcone derivatives have MIC values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of chalcone derivatives are also noteworthy. Various studies have demonstrated that these compounds can induce apoptosis in cancer cells:

- Cell Line Studies : In vitro assays have shown that 1-(3-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one exhibits selective cytotoxicity against different cancer cell lines, indicating its potential as an anticancer agent.

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of several chalcone derivatives, including 1-(3-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The study highlighted the importance of halogen substituents in enhancing bioactivity .

Cytotoxicity Assay

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it effectively reduced cell viability in a dose-dependent manner, suggesting its potential role in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 3-(Dimethylamino)-1-(m-tolyl)prop-2-en-1-one | 96604-56-7 | 0.87 | Contains a methyl group on the aromatic ring |

| (E)-3-(Dimethylamino)-1-(p-tolyl)prop-2-en-1-one | 502841-03-4 | 0.87 | Para-substituted phenyl group |

| (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one | 1131-80-2 | 0.87 | Unsubstituted phenyl group |

This table illustrates how structural variations among similar compounds can influence their biological activities significantly.

Scientific Research Applications

Medicinal Chemistry

Chalcones and their derivatives, including 1-(3-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one, have been extensively studied for their biological activities. Research indicates that modifications in the structure of chalcones can enhance their pharmacological properties.

Anticancer Activity

Studies have shown that chalcone derivatives exhibit significant anticancer properties. For instance, 1-(3-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one has been investigated for its ability to induce apoptosis in cancer cells. The presence of bromine and fluorine atoms in its structure may play a crucial role in its interaction with cellular targets, leading to cell cycle arrest and programmed cell death .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented, suggesting potential applications in developing new antimicrobial agents .

Material Science

The unique chemical properties of 1-(3-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one make it suitable for applications in material science.

Synthesis of Polymers

This compound can be utilized as a monomer in the synthesis of polymers with specific properties. Its ability to undergo polymerization reactions allows for the development of materials with enhanced thermal stability and mechanical strength .

Biological Studies

Research involving 1-(3-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one has provided insights into its interactions with biological macromolecules.

Enzyme Inhibition Studies

The compound has been studied for its potential to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of certain kinases or proteases, which are critical in cancer progression and other diseases .

Case Studies

Several case studies highlight the applications of 1-(3-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cells. |

| Study 2 | Antimicrobial Efficacy | Showed activity against multi-drug resistant bacterial strains. |

| Study 3 | Polymer Synthesis | Successfully used as a monomer leading to enhanced polymer properties. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs differ primarily in aryl substituents, which dictate reactivity, electronic behavior, and bioactivity. Key comparisons include:

Key Observations :

- Electron-Withdrawing vs. Donor Groups: The 3-bromo-4-fluorophenyl group in the target compound introduces dual electron-withdrawing effects (Br: σp = 0.86; F: σp = 0.06), while analogs like the 4-dimethylaminophenyl (σp = -0.83) or 2-hydroxyphenyl groups enhance electron donation. This asymmetry creates a polarized π-system, favoring ICT and NLO properties .

Physical and Spectroscopic Properties

- Melting Points : Analogs with electron-withdrawing groups (e.g., nitro, bromo) exhibit higher melting points (141–145°C) due to stronger intermolecular forces .

- UV-Vis Spectra: The dimethylamino group induces a redshift (λmax ≈ 350–400 nm) from n→π* transitions, while bromo/fluoro substituents increase molar absorptivity .

Preparation Methods

Process Summary:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 4-Fluorobenzaldehyde dissolved in CH2Cl2 | Solution A |

| 2 | NaBr dissolved in water + 35% HCl | Solution B |

| 3 | Mix A and B, apply ultrasound, add NaOCl slowly | Bromination at 20–25 °C |

| 4 | Ultrasonic treatment, stirring, phase separation | Extraction of organic phase |

| 5 | Wash, dry, crystallize at 31 °C | Purification of 3-bromo-4-fluorobenzaldehyde |

This method achieves high purity and yield while minimizing toxic reagents.

Aldol Condensation to Form the Chalcone Derivative

The chalcone core is formed by a base- or acid-catalyzed aldol condensation between the substituted benzaldehyde and a ketone bearing the dimethylamino group.

Typical Procedure:

- The 3-bromo-4-fluorobenzaldehyde is reacted with 3-(dimethylamino)acetophenone or equivalent in ethanol or another suitable solvent.

- A base such as sodium hydroxide or potassium hydroxide is added to catalyze the condensation.

- The reaction is typically carried out at room temperature or slightly elevated temperature for several hours.

- The product precipitates out or is extracted and purified by recrystallization or flash chromatography.

This approach is supported by multiple literature reports describing similar chalcone derivatives with dimethylamino substituents, where yields range from 80% to 90% with melting points around 80–90 °C.

Alternative Synthetic Routes and Variations

- Metal-free synthesis protocols have been reported for related chalcones, involving mild conditions and avoiding heavy metals.

- Flash chromatography using ethyl acetate as eluent is commonly used for purification, yielding yellow solids with characteristic NMR shifts confirming the structure.

- The reaction can be adapted to synthesize various substituted chalcones by changing the aromatic aldehyde or amine substituents.

Characterization and Research Findings

- Spectroscopic methods including 1H NMR, 13C NMR, FT-IR, and UV-Vis spectroscopy are employed to confirm the structure.

- The compound exhibits characteristic chemical shifts in 1H NMR: vinyl protons show doublets with coupling constants ~12.3 Hz, aromatic protons appear as multiplets, and dimethylamino methyl protons appear as singlets near 3 ppm.

- Single crystal X-ray diffraction studies of related chalcones confirm the planar geometry and intermolecular interactions typical for such compounds.

- Density Functional Theory (DFT) calculations support the experimental data on molecular geometry and electronic properties.

Summary Table of Preparation Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.